molecular formula C21H22FN3O2S B2483106 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-30-7

2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2483106
CAS No.: 537044-30-7
M. Wt: 399.48
InChI Key: ZOTCMCCDRBTOBP-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be synthesized via multi-step organic reactions starting from suitable precursors like substituted anilines and ethylthioketones. The process generally involves the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications under controlled conditions. These reactions typically require anhydrous environments and precise temperature control to yield high purity products.

  • Industrial Production Methods: Industrial production of this compound could be scaled up using optimized reaction pathways developed from laboratory procedures. This involves employing batch reactors for initial stages and continuous flow systems for subsequent steps to enhance efficiency and safety. The use of catalysts and solvents that are recoverable and reusable are critical in minimizing environmental impact and production costs.

Chemical Reactions Analysis

  • Types of Reactions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions:

    • Oxidation: : Formation of sulfoxide or sulfone derivatives.

    • Reduction: : Reduction of carbonyl groups to alcohols or thiol groups to thiols.

    • Substitution: : Electrophilic or nucleophilic substitution at aromatic and quinoline moieties.

  • Common Reagents and Conditions: Typical reagents include strong oxidizers like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve using inert atmospheres (e.g., nitrogen) and maintaining specific pH levels to ensure selectivity and high yields.

  • Major Products: Oxidation yields sulfoxide and sulfone variants, while reduction generates hydroxyl or thiol derivatives. Substitution reactions can lead to a variety of products depending on the reagent used and the position of substitution on the aromatic ring.

Scientific Research Applications: This compound's versatile nature makes it valuable in various research areas:

  • Chemistry: : Utilized in studying reaction mechanisms, developing new synthetic routes, and as a building block for more complex molecules.

  • Biology: : Investigated for its potential bioactivity, including interactions with proteins and nucleic acids, and as a tool in biochemical assays.

  • Medicine: : Explored for therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties, often through in vitro and in vivo studies.

  • Industry: : Applied in the development of new materials, like polymers or coatings, due to its stability and reactivity.

Mechanism of Action: The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems:

  • Molecular Targets: : Enzymes, receptors, or DNA strands, often leading to alterations in their normal functions.

  • Pathways Involved: : Can modulate signaling pathways, enzyme activities, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

  • Uniqueness: : 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its combined ethylthio and fluorophenyl groups, which enhance its chemical versatility and potential bioactivity.

  • Similar Compounds: : Includes compounds like 2-(methylthio)-5-phenyl derivatives or 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline analogs, which share core structural elements but differ in specific functional groups.

That should be quite comprehensive! If there's anything specific you'd like more depth on, let me know.

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-6-5-7-12(22)8-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCMCCDRBTOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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